

Pefloxacin-d5: A Technical Guide to Chemical Purity and Isotopic Enrichment

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Compound of Interest

Compound Name: Pefloxacin-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical purity and isotopic enrichment of **Pefloxacin-d5**, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing **Pefloxacin-d5** as an internal standard in pharmacokinetic and metabolic studies, or as a tool in mechanistic investigations.

Quantitative Data Summary

The chemical purity and isotopic enrichment of **Pefloxacin-d5** are critical parameters that ensure the accuracy and reliability of experimental results. The following tables summarize the available quantitative data from various commercial suppliers and literature sources.

Table 1: Chemical Purity of **Pefloxacin-d5**

Source Type	Reported Purity (%)	Analytical Method(s)
Commercial Supplier A	98	Not Specified
Commercial Supplier B	≥98.0	Not Specified
Commercial Supplier C	98.33	Not Specified
Research Article[1]	99.3	HPLC, 1H NMR, 13C NMR, MS
Certificate of Analysis D	>99.00	HPLC, HNMR
Certificate of Analysis E	>90	Chromatographic Purity

Table 2: Isotopic Enrichment of **Pefloxacin-d5**

Source Type	Reported Isotopic Enrichment	Analytical Method(s)
Research Article[1]	99.6 atom% D	1H NMR, 13C NMR, MS

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail generalized yet comprehensive experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary techniques employed for the characterization of **Pefloxacin-d5**.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for the analysis of Pefloxacin and is suitable for determining the chemical purity of **Pefloxacin-d5**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector is used.

- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is typically employed.
- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M phosphoric acid), with the pH adjusted to the acidic range (e.g., pH 2.9 with potassium hydroxide). A typical composition is 13:87 (v/v) acetonitrile:buffer.[2][3][5]
- Flow Rate: A flow rate of 1.0 mL/min is generally used.[2][3][5]
- Detection: UV detection is performed at a wavelength of 277 nm.[4]
- Sample Preparation: A stock solution of **Pefloxacin-d5** is prepared in the mobile phase. For analysis of dosage forms, tablets are ground, dissolved in the mobile phase, and filtered through a 0.45 μ m filter.[2][3]
- Internal Standard: Acetaminophen can be used as an internal standard to improve quantitative accuracy.[2][3][5]
- Analysis: The sample is injected into the HPLC system, and the peak area of **Pefloxacin-d5** is measured. The chemical purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from a reference standard.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This protocol provides a general procedure for determining the isotopic enrichment of deuterated compounds like **Pefloxacin-d5** using high-resolution mass spectrometry (HRMS). [4][7]

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or time-of-flight (TOF) instrument, coupled to a liquid chromatography system (LC-MS) is ideal.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an LC system to separate it from any potential interferences.

- Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the unlabeled (d0) and deuterated (d5) Pefloxacin.
- Data Analysis:
 - The theoretical isotopic distribution for Pefloxacin with natural abundance is calculated.
 - The theoretical isotopic distributions for **Pefloxacin-d5** at various levels of deuterium enrichment are calculated.
 - The experimentally measured isotopic distribution of the **Pefloxacin-d5** sample is obtained from the mass spectrum.
 - The measured distribution is compared to the calculated theoretical distributions to determine the percentage of each isotopologue (d0, d1, d2, d3, d4, d5).
 - The isotopic enrichment is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides a powerful method for determining isotopic enrichment without the need for an identical, non-labeled standard.^{[2][8]}

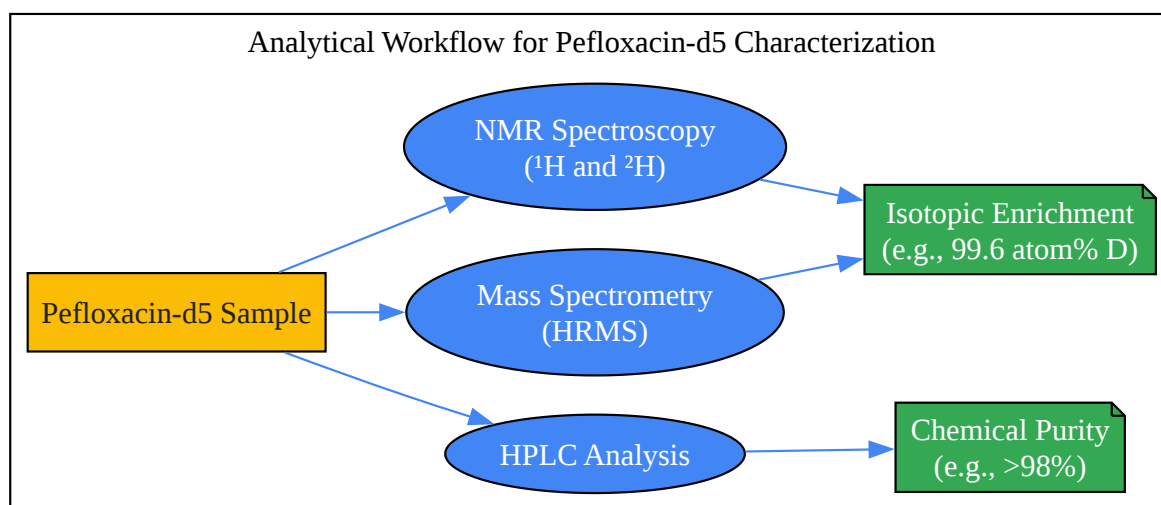
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- Sample Preparation: A known amount of the **Pefloxacin-d5** sample and a certified internal standard (with a known concentration and purity) are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6).
- ¹H NMR for Isotopic Purity:
 - Acquire a quantitative ¹H NMR spectrum.
 - The degree of deuteration can be estimated by comparing the integral of a proton signal in a non-deuterated position to the integral of a residual proton signal at a deuterated

position. For **Pefloxacin-d5**, the ethyl group is deuterated. The integral of the residual protons on the ethyl group can be compared to the integrals of aromatic or piperazine protons.

- ^2H NMR for Isotopic Abundance:
 - Acquire a quantitative ^2H (Deuterium) NMR spectrum.[3]
 - The presence and integration of signals in the ^2H spectrum directly confirm the positions and relative abundance of deuterium atoms in the molecule.[3]
 - By comparing the integral of the deuterium signals to the integral of a known reference signal (either from an internal standard or a non-deuterated part of the molecule in a ^1H spectrum), the absolute isotopic enrichment can be determined.[2]

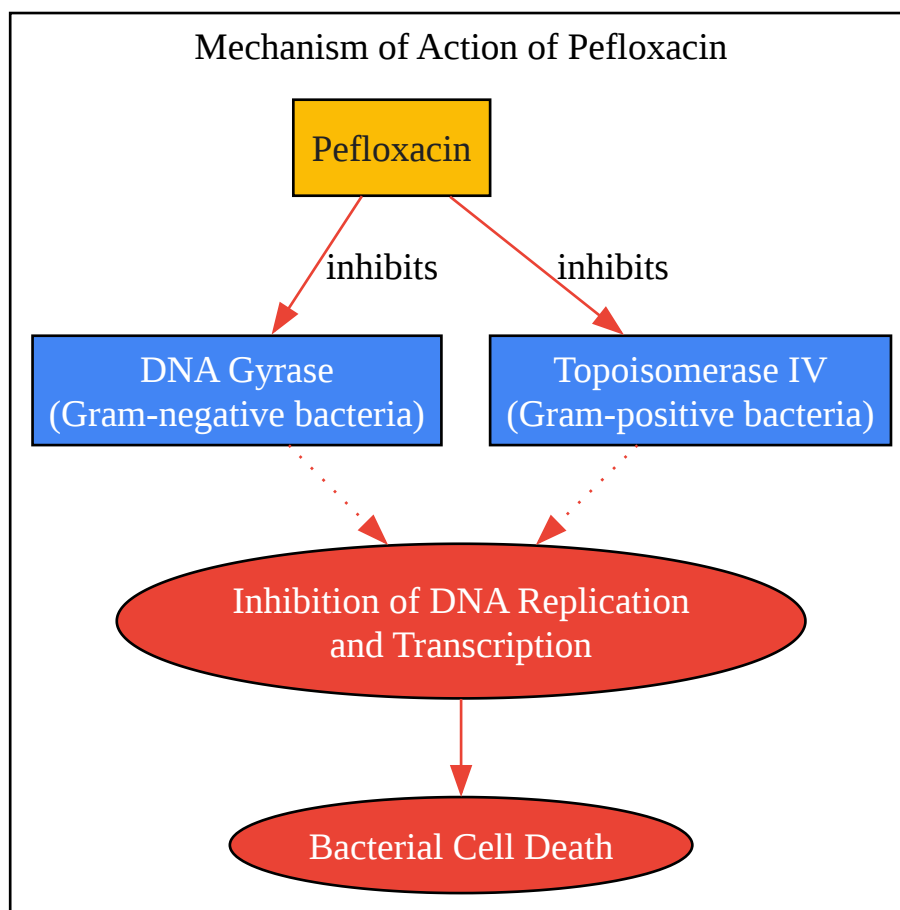
Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of **Pefloxacin-d5**.



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Caption: Workflow for the analytical characterization of **Pefloxacin-d5**.



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Caption: Simplified mechanism of action of Pefloxacin.[1][9][10][11][12]

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